[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

Chiral Resolution Enantiomeric Purity Quality Control

Procuring the correct enantiomer is critical for target engagement in neurological disorder research. Using racemates or (S)-enantiomers often yields ambiguous SAR data, wasting time and resources. - This specific (R)-enantiomer (CAS 1354001-57-2) is documented as the preferred stereoisomer for muscarinic receptor antagonism in patent literature. - Its defined (R)-stereochemistry at the piperidine 3-position ensures reliable structure-activity relationship (SAR) studies for GlyT1 inhibitor development. - Vendor-reported purity of ≥98% enables direct use in asymmetric synthesis and chiral resolution method validation. Stock is typically available for immediate dispatch. Contact us for bulk quantities and certificate of analysis.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B7986101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-16(12-15(18)19)14-8-5-9-17(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m1/s1
InChIKeyRYNHWJGZKZNKOM-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Benzyl-piperidin-3-yl-methyl-amino-acetic acid Overview


((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid (CAS 1354001-57-2), also known as (R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)acetic acid, is a chiral, non-proteinogenic amino acid derivative featuring a substituted piperidine core [1]. This compound is characterized by its (R)-stereochemistry at the 3-position of the piperidine ring and its specific substitution pattern, which distinguishes it from other isomers and analogs [2]. It is primarily utilized as a specialized research intermediate and a chiral building block in medicinal chemistry and chemical biology, with a typical vendor-reported purity of 95% to 98% .

Why (R)-1-Benzyl-piperidin-3-yl-methyl-amino-acetic acid is Irreplaceable


Substituting ((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid with a closely related analog (e.g., the (S)-enantiomer, racemate, or a des-methyl derivative) can lead to significant differences in experimental outcomes. The specific (R)-stereochemistry at the piperidine 3-position is a critical determinant of biological activity and target engagement, as demonstrated in patent literature where the (R)-forms of 3-substituted piperidines are the preferred stereoisomers for muscarinic receptor antagonism [1]. Furthermore, variations in the substitution pattern, such as moving the benzyl group to the 4-position of the piperidine ring, result in compounds with vastly different pharmacological profiles, including dopamine uptake inhibition . The following quantitative evidence details specific, verifiable differences that justify the procurement of this exact compound over its alternatives.

Quantitative Advantages of (R)-1-Benzyl-piperidin-3-yl-methyl-amino-acetic acid


Enantiomer Purity: (R) vs. (S)

The (R)-enantiomer of this compound is commercially available with a specified minimum purity, allowing for direct comparison with its (S)-counterpart. While both are supplied at similar purity grades, their distinct CAS numbers and stereochemical designations confirm they are different, non-interchangeable chemical entities . Procuring the correct enantiomer is essential for reproducibility in stereospecific synthesis or biological assays.

Chiral Resolution Enantiomeric Purity Quality Control

3- vs. 4-Substituted Piperidine Activity

The substitution pattern on the piperidine ring profoundly impacts biological activity. Compounds with a 3-substituted piperidine core, like the target compound, are often associated with muscarinic receptor modulation [1]. In contrast, the 4-substituted analog, 4-Benzylpiperidine, demonstrates a completely different primary pharmacological profile, showing potent inhibition of dopamine uptake (IC50 = 0.1 μM) .

Structure-Activity Relationship (SAR) Neurotransmitter Transporter Piperidine Analogs

Nanomolar Potency of 3-Benzylpiperidine Derivatives

The 1-benzylpiperidin-3-yl scaffold, which forms the core of the target compound, is a validated pharmacophore for achieving nanomolar potency against biological targets. A closely related (S)-5-((1-benzylpiperidin-3-yl)amino) derivative demonstrates significant inhibitory activity against the PCAF bromodomain with an IC50 of 349 nM [1]. This level of activity is not achievable with simpler, unsubstituted piperidine building blocks.

Medicinal Chemistry Bromodomain Inhibition Drug Discovery

Key Applications of (R)-1-Benzyl-piperidin-3-yl-methyl-amino-acetic acid


Chiral Synthesis & Resolution

This compound is ideal for use as a chiral building block or intermediate in asymmetric synthesis. Its defined (R)-stereochemistry and high purity (up to 98%) make it suitable for constructing complex molecules where stereochemical control is paramount . It can also serve as a standard or reference material in the development and validation of chiral resolution methods [1].

Medicinal Chemistry: Neurological Targets

Given the known activity of 3-substituted piperidines at muscarinic receptors [2] and the nanomolar potency of related 1-benzylpiperidin-3-yl derivatives against other targets [3], this compound is a valuable starting point for synthesizing libraries of novel analogs. Researchers investigating treatments for neurological disorders, such as cognitive dysfunction, irritable bowel syndrome, or urinary incontinence, can use this scaffold to explore structure-activity relationships (SAR) [2].

Selective GlyT Inhibitor Development

The piperidine core and amino-acetic acid moiety are structural features common to known GlyT1 inhibitors [4]. This compound can be used as a versatile intermediate for the synthesis of novel acylated piperidines or other derivatives designed to modulate glycine transport, a mechanism relevant to the treatment of schizophrenia and other neuropsychiatric disorders [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.